

Application Notes and Protocols: N-Allylmethylamine in Materials Science

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Compound of Interest		
Compound Name:	N-Allylmethylamine	
Cat. No.:	B1265532	Get Quote

Introduction

N-AllyImethylamine (NMA) is a versatile organic compound that finds niche but important applications in materials science. Primarily, it is utilized as a precursor for the synthesis of functional polymers and as a co-monomer to introduce specific functionalities into polymer chains. These functionalized materials have potential applications in areas such as catalysis and surface modification. This document provides detailed application notes and experimental protocols for the use of **N-AllyImethylamine** in two key areas: the synthesis of poly(N-methylallylamine) and its use as a functional monomer in photocatalytic acrylic copolymers.

Application 1: Synthesis of Poly(N-methylallylamine) via Post-Polymerization Modification

Poly(N-methylallylamine) is a cationic polymer with potential applications in various fields, including as a flocculant, in coatings, and for surface modifications. A common and practical route to synthesize poly(N-methylallylamine) is through the N-methylation of pre-synthesized poly(allylamine). This post-polymerization modification approach avoids the challenges associated with the direct polymerization of **N-allylmethylamine**, which can be prone to chain transfer reactions.

The overall process involves two main stages:



- Radical polymerization of an allylamine salt (e.g., allylamine hydrochloride) to produce poly(allylamine salt).
- N-methylation of the resulting poly(allylamine) using formic acid and formaldehyde (Eschweiler-Clarke reaction).

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of poly(allylamine hydrochloride) and its subsequent N-methylation.

Parameter	Poly(allylamine hydrochloride) Synthesis	Poly(N- methylallylamine) Synthesis	Reference
Reactants	Allylamine, Hydrochloric Acid, Radical Initiator	Poly(allylamine), Formic Acid, Formaldehyde	[1]
Monomer Concentration	10 - 85% by weight	5 - 60% polymer solution	[1]
Initiator Concentration	1 - 6% by weight based on monomer	-	[1]
Reaction Temperature	40 - 70 °C	Initially ≤ 30 °C, then heated to 80 °C	[1]
Reaction Time	~18 hours	~5 hours at 80 °C	[1]
Yield	High	High	[1]

Experimental Protocols

Protocol 1.1: Synthesis of Poly(allylamine hydrochloride)

This protocol is based on the radical polymerization of allylamine hydrochloride in an aqueous solution.

Materials:



- Allylamine
- 35% Hydrochloric Acid
- 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (or a similar azo-initiator)
- Deionized water
- Methanol

Procedure:

- In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, prepare an
 aqueous solution of allylamine hydrochloride. For example, to 57.1 g of allylamine, slowly
 add 104.2 g of 35% hydrochloric acid dropwise while maintaining the temperature between
 10-20 °C.[1]
- Adjust the concentration of the monomer solution to the desired level (e.g., 50-70% by weight) with deionized water.
- Deoxygenate the solution by purging with nitrogen gas for at least 30 minutes.
- While maintaining a nitrogen atmosphere, heat the solution to the reaction temperature (e.g., 60 °C).
- Prepare a solution of the radical initiator (e.g., 2.5% by weight based on the monomer) in deionized water.
- Add the initiator solution to the monomer solution dropwise over a period of 3 hours.
- After the addition is complete, continue stirring the reaction mixture at 60 °C for 15 hours to complete the polymerization.[1]
- Cool the reaction mixture to room temperature. The resulting viscous solution is poly(allylamine hydrochloride).
- To isolate the polymer, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

Methodological & Application





 Collect the precipitate by filtration and dry it under vacuum to obtain poly(allylamine hydrochloride) as a white powder.

Protocol 1.2: Synthesis of Poly(N-methylallylamine) from Poly(allylamine)

This protocol describes the N-methylation of poly(allylamine) via the Eschweiler-Clarke reaction.

Materials:

- Poly(allylamine hydrochloride)
- Sodium hydroxide
- Formic acid (90%)
- Formaldehyde solution (35%)
- Deionized water
- Acetone

Procedure:

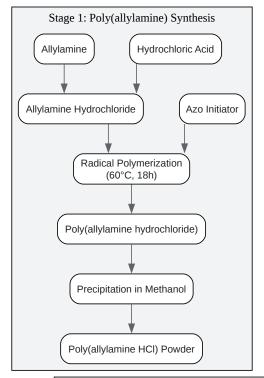
- Preparation of Poly(allylamine) (free base):
 - Dissolve 20 g of poly(allylamine hydrochloride) in 30 g of deionized water.
 - Add an equimolar amount of a 40% aqueous sodium hydroxide solution (approximately 21.4 g).
 - Remove the by-product sodium chloride by dialysis.
 - Lyophilize the dialyzed solution to yield poly(allylamine) as a solid.[1]
- N-methylation:
 - Dissolve 11.4 g of the obtained poly(allylamine) in 30 g of deionized water in a reaction vessel.

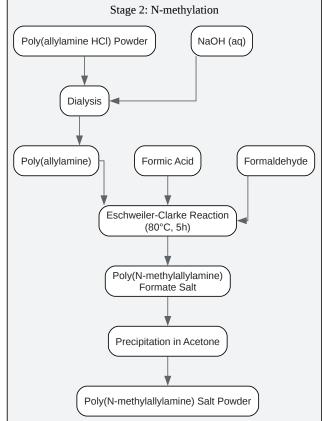


- Cool the solution and maintain the temperature at or below 30 °C.
- Slowly add 20.5 g of 90% formic acid dropwise, followed by the dropwise addition of 18.9 g of 35% aqueous formaldehyde solution.[1]
- After the addition is complete, gradually heat the mixture to 80 °C. Vigorous evolution of carbon dioxide will be observed.
- Maintain the reaction temperature at 80 °C for approximately 5 hours, or until the gas evolution ceases.[1]
- Cool the reaction mixture to room temperature.
- Pour the reaction mixture into a large volume of acetone to precipitate the product.
- Collect the precipitate by filtration and dry it under vacuum to yield the formic acid salt of poly(N-methylallylamine) as a white powder.
- If the free polymer is desired, the formic acid salt can be neutralized with a base.

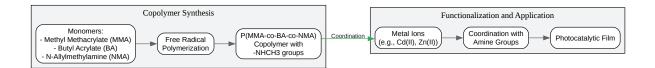
Diagrams



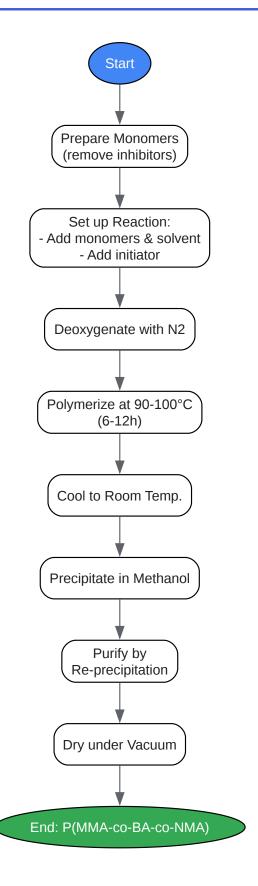












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